Cas no 180716-28-3 (1,3-benzoxazol-5-ol)
1,3-benzoxazol-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,3-benzoxazol-5-ol
- 5-BENZOXAZOLOL
- 5-Benzo[d]oxazolol
- benzo[d]oxazol-5-ol
- DB-185744
- SCHEMBL926781
- DTXSID60597446
- AKOS006308193
- CS-W000045
- 180716-28-3
- AC4843
- UPPYOQWUJKAFSG-UHFFFAOYSA-N
- SY058509
- MFCD11110248
- Z1198313500
- EN300-122000
- 5-hydroxybenzoxazole
- FHA71628
- DTXCID10548206
- 850-718-0
-
- MDL: MFCD11110248
- Inchi: 1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
- InChI Key: UPPYOQWUJKAFSG-UHFFFAOYSA-N
- SMILES: O1C=NC2C=C(C=CC1=2)O
Computed Properties
- Exact Mass: 135.032
- Monoisotopic Mass: 135.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.3A^2
1,3-benzoxazol-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B423965-10mg |
1,3-benzoxazol-5-ol |
180716-28-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423965-50mg |
1,3-benzoxazol-5-ol |
180716-28-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B423965-100mg |
1,3-benzoxazol-5-ol |
180716-28-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM117371-1g |
5-Hydroxybenzoxazole |
180716-28-3 | 95% | 1g |
$580 | 2021-08-06 | |
| Apollo Scientific | OR370097-100mg |
Benzo[d]oxazol-5-ol |
180716-28-3 | 97% | 100mg |
£76.00 | 2024-07-24 | |
| Apollo Scientific | OR370097-250mg |
Benzo[d]oxazol-5-ol |
180716-28-3 | 97% | 250mg |
£112.00 | 2025-02-20 | |
| Apollo Scientific | OR370097-1g |
Benzo[d]oxazol-5-ol |
180716-28-3 | 97% | 1g |
£355.00 | 2025-02-20 | |
| Chemenu | CM117371-1g |
5-Hydroxybenzoxazole |
180716-28-3 | 95% | 1g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | D776836-1g |
5-Hydroxybenzoxazole |
180716-28-3 | 95% | 1g |
$605 | 2024-07-20 | |
| Chemenu | CM117371-100mg |
5-Hydroxybenzoxazole |
180716-28-3 | 95% | 100mg |
$*** | 2023-03-31 |
1,3-benzoxazol-5-ol Suppliers
1,3-benzoxazol-5-ol Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 1,3-benzoxazol-5-ol
Introduction to 1,3-benzoxazol-5-ol (CAS No. 180716-28-3)
1,3-benzoxazol-5-ol, identified by its Chemical Abstracts Service (CAS) number 180716-28-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the benzoxazole class, which is well-documented for its role in the development of various therapeutic agents. The benzoxazole core is characterized by a fused benzene ring and an oxygen-containing heterocycle, making it a valuable scaffold for drug design.
The structural features of 1,3-benzoxazol-5-ol contribute to its unique chemical properties and reactivity. The presence of a hydroxyl group at the 5-position enhances its potential for further functionalization, enabling the synthesis of derivatives with tailored pharmacological profiles. This flexibility has made it a subject of interest in academic and industrial research, particularly in the quest for novel bioactive molecules.
In recent years, 1,3-benzoxazol-5-ol has been explored for its potential applications in medicinal chemistry. Studies have highlighted its role as a precursor in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The benzoxazole moiety is known to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug development. Specifically, research has demonstrated that derivatives of 1,3-benzoxazol-5-ol can modulate pathways involved in cell proliferation and apoptosis, suggesting their utility in oncology.
One of the most compelling aspects of 1,3-benzoxazol-5-ol is its ability to serve as a building block for more complex molecules. Researchers have leveraged its structural motif to design inhibitors targeting specific disease-related proteins. For instance, studies have shown that certain derivatives exhibit inhibitory activity against kinases and phosphodiesterases, which are key enzymes in various signaling cascades. This underscores the compound's significance as a pharmacophore in the development of small-molecule drugs.
The synthesis of 1,3-benzoxazol-5-ol itself has been optimized through various methodologies, including cyclization reactions and condensation processes. These synthetic routes have been refined to ensure high yields and purity, making it readily available for further chemical manipulation. The ease with which this compound can be modified allows chemists to explore a wide range of structural variations, each with the potential to yield novel therapeutic agents.
Recent advancements in computational chemistry have further enhanced the study of 1,3-benzoxazol-5-ol. Molecular modeling techniques have been employed to predict the binding modes of this compound with biological targets, providing insights into its mechanism of action. These computational studies complement experimental efforts by offering rapid and cost-effective screening of potential drug candidates. The integration of experimental and computational approaches has accelerated the discovery process for derivatives of 1,3-benzoxazol-5-ol.
The pharmacological profile of 1,3-benzoxazol-5-ol continues to be an area of active investigation. Preclinical studies have revealed promising results regarding its effects on inflammatory diseases and neurodegenerative disorders. The compound's ability to interact with multiple biological pathways makes it a candidate for multitarget drug discovery efforts. Such multitargeting strategies are gaining traction in pharmaceutical research due to their potential to address complex diseases more effectively than single-target agents.
In conclusion,1,3-benzoxazol-5-ol (CAS No. 180716-28-3) represents a significant compound in medicinal chemistry with broad applications across various therapeutic areas. Its structural versatility and potential biological activities make it a valuable scaffold for drug development. As research progresses, further insights into its pharmacological properties and synthetic modifications will continue to expand its utility in pharmaceutical innovation.
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